3-Fluoro-2-methoxy-4-methylbenzoic acid
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Overview
Description
3-Fluoro-2-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Mechanism of Action
Target of Action
3-Fluoro-2-methoxy-4-methylbenzoic acid is a fluorinated benzoic acid derivative that is primarily used as an intermediate in the preparation of active pharmaceutical ingredients (APIs) for the treatment of Alzheimer’s disease
Mode of Action
The fluoride substituent in this compound enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease .
Biochemical Pathways
Given its use in the synthesis of apis for alzheimer’s disease, it is likely that it impacts the biochemical pathways related to the pathogenesis of this disease .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an intermediate in the synthesis of APIs for Alzheimer’s disease . The specific effects would depend on the final drug formulation and its interaction with the target biochemical pathways.
Biochemical Analysis
Biochemical Properties
The fluoride substituent in 3-Fluoro-2-methoxy-4-methylbenzoic acid enables nucleophilic aromatic substitution . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the molecular targets of this compound and the biochemical pathways in which it is involved.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-methoxy-4-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-Fluoro-4-methylphenol.
Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the 2-position.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods:
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine substituent enables nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can undergo esterification to form esters.
Acylation: The compound can be transformed into benzoyl chloride using thionyl chloride, which can then participate in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Reagents like methanol and sulfuric acid under reflux conditions.
Acylation: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Esters: Formed from esterification reactions.
Benzoyl Chloride Derivatives: Formed from acylation reactions.
Scientific Research Applications
3-Fluoro-2-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
2-Fluoro-4-methoxybenzoic acid: Another isomer with fluorine and methoxy groups at different positions.
3-Fluoro-4-methylbenzoic acid: Lacks the methoxy group but has similar fluorine and methyl substitutions.
Uniqueness:
3-Fluoro-2-methoxy-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-fluoro-2-methoxy-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPXQHISUUFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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